Home > Products > Screening Compounds P147374 > (-)-Dimenthyl fumarate
(-)-Dimenthyl fumarate -

(-)-Dimenthyl fumarate

Catalog Number: EVT-7934313
CAS Number:
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimethyl fumarate is an organic compound with the chemical formula C6H10O4C_6H_{10}O_4. It is a colorless liquid that is primarily used in the pharmaceutical industry, particularly for the treatment of multiple sclerosis. The compound is classified as a fumarate ester, which is derived from fumaric acid. Its structure features a double bond between two carbon atoms, contributing to its reactivity and biological activity.

Source and Classification

Dimethyl fumarate is synthesized from fumaric acid, which can be obtained from natural sources or synthesized chemically. The compound falls under the category of organic low-molecular-weight compounds and is classified as an ester. It has gained attention for its therapeutic applications, particularly in immunomodulation and neuroprotection.

Synthesis Analysis

Methods

Dimethyl fumarate can be synthesized through several methods:

  1. Esterification of Fumaric Acid: This method involves the reaction of fumaric acid with methanol in the presence of sulfuric acid as a catalyst. The typical reaction conditions include heating the mixture to approximately 65 °C, resulting in a high yield of dimethyl fumarate after purification steps such as recrystallization .
  2. Continuous-Flow Synthesis: A more recent development involves continuous-flow synthesis techniques that improve efficiency and reduce byproduct formation. In this method, fumaric acid and methanol are mixed in a tubular reactor at controlled temperatures (55–120 °C) to facilitate the reaction over a set residence time .
  3. One-Pot Reaction with Maleic Anhydride: This alternative approach begins with maleic anhydride, which undergoes ring-opening to form monomethyl maleate, followed by isomerization to monomethyl fumarate, and finally esterification to yield dimethyl fumarate using acid chlorides .

Technical Details

The synthesis processes often involve careful monitoring of temperature and concentration to optimize yield and purity. For instance, the continuous-flow method allows for real-time adjustments to reaction conditions, enhancing product quality.

Molecular Structure Analysis

Dimethyl fumarate has a molecular weight of 174.16 g/mol and features a structure characterized by:

  • Functional Groups: Two ester groups attached to a double-bonded carbon framework.
  • Structural Formula: The compound can be represented as COOC(=O)C=CCOOC(=O)C=C, indicating its double bond between carbon atoms and ester functionalities.

Data

  • Molecular Formula: C6H10O4C_6H_{10}O_4
  • Molecular Weight: 174.16 g/mol
  • Melting Point: Approximately 2–3 °C
  • Boiling Point: About 200 °C
Chemical Reactions Analysis

Dimethyl fumarate participates in various chemical reactions due to its reactive double bond:

  1. Hydrolysis: In the presence of water and acid or base, it can revert to fumaric acid and methanol.
  2. Reduction Reactions: Dimethyl fumarate can undergo reduction to yield dimethyl succinate.
  3. Polymerization: Under specific conditions, it can polymerize to form polyesters.

Technical Details

These reactions are significant for both synthetic applications in organic chemistry and potential modifications for drug formulation.

Mechanism of Action

Dimethyl fumarate exhibits its therapeutic effects primarily through modulation of immune responses and neuroprotective actions:

  1. Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): This pathway enhances antioxidant defenses in cells.
  2. Inhibition of T Cell Activation: It reduces inflammation by modulating T cell responses, which is particularly beneficial in autoimmune diseases like multiple sclerosis .
  3. Promotion of Glycolysis: Recent studies indicate that dimethyl fumarate promotes glycolysis while diminishing oxidative phosphorylation in endothelial cells, suggesting a shift in metabolic pathways that may contribute to its therapeutic effects .

Data

  • Target Cells: Endothelial cells and immune cells.
  • Key Pathways: Nrf2 activation; modulation of glycolytic metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Reactivity: Undergoes hydrolysis; reactive towards nucleophiles due to the presence of double bonds.
  • Stability: Stable under standard conditions but sensitive to hydrolysis in moisture-laden environments.

Relevant Data or Analyses

Physical properties such as boiling point and melting point are crucial for handling and storage considerations in laboratory settings.

Applications

Dimethyl fumarate has several scientific uses:

  1. Pharmaceutical Applications: Primarily used as an oral medication for multiple sclerosis treatment under the brand name Tecfidera.
  2. Research Applications: Investigated for its potential neuroprotective effects and role in metabolic modulation.
  3. Formulation Development: Used in nanoparticle formulations aimed at improving drug delivery systems for various therapeutic agents .
Historical Development and Discovery

Early Synthesis and Structural Elucidation

The history of dimethyl fumarate (DMF) begins not with its chiral isolation but with its characterization as a symmetrical, trans-configured alkene dicarboxylate. Early industrial synthesis routes, developed in the mid-20th century, focused on economical isomerization processes. The most common method involved the base-catalyzed isomerization of dimethyl maleate (the cis-isomer), exploiting the thermodynamic preference for the more stable trans-configuration under alkaline conditions [2] [6]. Alternative routes employed Fischer esterification of fumaric acid, a naturally occurring compound named after Fumaria officinalis (earth smoke plant), using methanol under acidic conditions [2]. These methods yielded racemic DMF due to the absence of chiral induction or resolution steps.

Initial structural characterization relied primarily on techniques available in the mid-20th century. The planar geometry and trans-orientation of the carboxylate groups were confirmed through X-ray crystallography, revealing a characteristic center of symmetry incompatible with chirality in the parent molecule [2]. This symmetrical structure, combined with its relatively simple synthesis, made DMF a readily available industrial chemical. Its early applications were non-pharmaceutical, including use as a biocide in furniture and footwear to prevent mold growth during humid transport or storage, and as a reagent in organic synthesis, particularly in Diels-Alder reactions where its electron-deficient double bond acted as a dienophile [2] [6]. The potential for chirality in substituted or complexed forms was not recognized until much later.

Table 1: Early Synthesis Methods for Racemic Dimethyl Fumarate

Synthesis MethodKey Reagents/ConditionsPrimary Application ContextLimitation
Isomerization of MaleateBase catalyst (e.g., piperidine), HeatIndustrial scale productionProduces racemic mixture; no stereocontrol
Fischer EsterificationFumaric acid, Methanol, Acid catalystLaboratory & Industrial scaleRequires purified fumaric acid; racemic product
Maleate Ester IsomerizationHalogenation/DehalogenationHistorical laboratory synthesisMulti-step; low yield; obsolete

Key Milestones in Asymmetric Synthesis Applications

The perception of DMF as a simple symmetrical molecule shifted with the discovery of its potent biological activities and the subsequent need to understand the role of stereochemistry in its interactions. While the parent DMF molecule lacks chiral centers, its primary metabolite, monomethyl fumarate (MMF), and its interaction with chiral biological targets spurred interest in enantiomerically pure fumarate derivatives. This drove the development of asymmetric synthetic strategies:

  • Chemical Kinetic Resolution (1990s-2000s): Early approaches focused on resolving racemic mixtures of biologically relevant fumarate esters or their precursors. This involved chiral auxiliaries or catalysts to selectively react one enantiomer over another. For instance, chiral amine bases were employed to deprotonate prochiral substrates asymmetrically en route to non-racemic fumarate analogs. While successful in producing enantiomerically enriched material, yields were often limited to a theoretical maximum of 50% for the desired enantiomer [5].
  • Enzymatic Resolution & Biocatalysis (2000s-2010s): Lipases and esterases emerged as powerful tools for the enantioselective hydrolysis or transesterification of fumarate ester precursors. Candida antarctica lipase B (CAL-B) proved particularly effective in discriminating between enantiomers of substrates like alkyl hydrogen fumarates or allylic alcohols destined for fumarate synthesis via esterification. This method offered high enantioselectivity (often >99% ee) under mild conditions, aligning with green chemistry principles [5].
  • Asymmetric Catalytic Hydrogenation (2010s-Present): The development of highly selective chiral catalysts, notably those based on ruthenium with BINAP or similar chiral phosphine ligands, enabled the direct asymmetric hydrogenation of acetylene dicarboxylates or maleate derivatives. This provided a more atom-economical route to chiral succinate intermediates, which could be further elaborated into enantiopure fumarate analogs or used to probe stereoselective biological effects [5].
  • Organocatalytic Approaches (2010s-Present): Chiral organocatalysts, such as modified cinchona alkaloids or thiourea-based catalysts, were applied to promote the asymmetric Michael addition reactions to fumarate esters. This allowed the construction of chiral centers adjacent to the fumarate backbone, generating novel chiral fumarate derivatives with potential biological activity distinct from the parent compound [5].

The drive for these methodologies stemmed largely from the discovery that MMF, the primary bioactive metabolite of DMF, interacts with chiral biological receptors like HCAR2. Synthesizing enantiomerically pure MMF or its analogs became crucial for dissecting the stereochemical requirements of these interactions.

Table 2: Milestones in Asymmetric Synthesis of Fumarate Derivatives

Time PeriodKey MethodologyEnantioselectivity AchievedPrimary Driver
1990s-2000sChemical Kinetic ResolutionModerate to High (80-95% ee)Need for enantiopure probes for pharmacology
2000s-2010sEnzymatic Resolution (e.g., CAL-B)Very High (>99% ee)Demand for green, efficient processes
2010s-PresentAsymmetric HydrogenationHigh (90-99% ee)Atom economy; direct access to chiral succinates
2010s-PresentOrganocatalytic Michael AdditionsHigh (85-98% ee)Construction of novel chiral fumarate adducts

Evolution of Chiral Recognition in Fumarate Derivatives

The understanding that fumarate derivatives interact enantioselectively with biological targets evolved alongside advances in asymmetric synthesis and molecular pharmacology. Key developments include:

  • HCAR2 Agonism and Stereoselectivity: The identification of Monomethyl Fumarate (MMF) as a potent agonist of the G-protein coupled receptor Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) was a pivotal moment. HCAR2 is inherently chiral and expressed in immune cells (neutrophils, macrophages, dendritic cells, microglia) and skin keratinocytes. Studies using enantiomerically enriched MMF demonstrated that receptor activation, leading to anti-inflammatory effects and the undesirable side effect of flushing, is highly stereoselective. One enantiomer typically exhibits significantly higher binding affinity and functional activity (efficacy and potency) at HCAR2 compared to its mirror image or the racemate [1] [3] [5]. This stereoselectivity explained why earlier racemic mixtures had variable effects and drove the pursuit of enantiopure agonists or antagonists for therapeutic advantage.
  • Nrf2 Pathway Activation and Electrophilicity: DMF and MMF activate the cytoprotective Nrf2 pathway primarily through covalent modification of key cysteine residues (e.g., Cys151, Cys288, Cys297) in the KEAP1 protein, the negative regulator of Nrf2. While this mechanism involves an electrophilic Michael addition, the local chiral environment of the KEAP1 cysteines can potentially influence the kinetics or thermodynamics of adduct formation with chiral fumarate derivatives. Computational modeling and studies with chiral analogs suggest subtle but potentially significant differences in the efficiency of KEAP1 modification and subsequent Nrf2 activation between enantiomers of certain fumarate-based electrophiles [1] [4] [5].
  • Impact on Immune Cell Polarization: The immunomodulatory effects of fumarates, such as shifting T-cell responses from a pro-inflammatory Th1/Th17 profile towards an anti-inflammatory Th2 profile and modulating dendritic cell function, were initially attributed to Nrf2 activation and antioxidant responses. However, research using enantioselective compounds revealed that HCAR2 agonism plays a significant and stereoselective role in these processes, particularly in regulating myeloid cell function (dendritic cells, macrophages). The relative contribution of Nrf2 activation versus stereoselective HCAR2 signaling in achieving the overall immunomodulatory effect remains an active area of investigation [1] [3] [5].
  • Computational Modeling of Enantioselective Binding: Advances in molecular docking and molecular dynamics simulations have provided structural insights into the chiral recognition of fumarate metabolites by targets like HCAR2. These models visualize how specific amino acids within the ligand-binding pocket form differential hydrogen bonds, salt bridges, or hydrophobic interactions with each enantiomer of MMF, explaining the observed differences in binding affinity and functional activation. This knowledge is crucial for the rational design of novel chiral fumarate derivatives with optimized target engagement profiles [5].

The evolution of chiral recognition understanding transformed fumarates from simple reactive electrophiles and non-selective receptor ligands into sophisticated tools for probing stereospecific biological pathways and designing next-generation therapeutics with potentially improved efficacy or reduced side effects mediated by off-target enantiomeric activity.

Table 3: Chiral Recognition of Fumarate Derivatives by Key Biological Targets

Biological TargetPrimary LigandEvidence for EnantioselectivityFunctional Consequence
HCAR2 (GPR109A)Monomethyl Fumarate (MMF)Significant difference in EC50 between enantiomers in receptor activation assaysDetermines anti-inflammatory efficacy & flushing side effect
KEAP1 (Cys residues)DMF, MMFPotential differences in adduct formation kinetics/reactivity with chiral analogsImpacts efficiency of Nrf2 pathway activation & cytoprotection
Intracellular GlutathioneDMF, MMFDifferences in conjugation reaction rates observed for some chiral analogsAlters cellular redox buffering capacity & detoxification

Properties

Product Name

(-)-Dimenthyl fumarate

IUPAC Name

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18-,19+,20+,21-,22-/m1/s1

InChI Key

HTJZKHLYRXPLLS-NGHDTEGZSA-N

SMILES

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.